molecular formula C11H16OS B8410326 2-(Neopentylthio)phenol

2-(Neopentylthio)phenol

Cat. No. B8410326
M. Wt: 196.31 g/mol
InChI Key: HMKIYWSOUGWGLC-UHFFFAOYSA-N
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Patent
US08618162B2

Procedure details

This compound was prepared in 58% yield from 2-mercaptophenol and neopentyl iodide according to the procedure for 1p in Example VIII. 1H NMR (CDCl3): δ 1.03 (s, 9H), 2.70 (s, 2H), 6.72 (s, 1H), 6.83-6.87 (m, 1H), 6.96 (dd, J=2.2 Hz, J=7.95, 1H), 7.21-7.26 (m, 1H), 7.46-7.48 (m, 1H); 13C NMR (CDCl3): δ 28.90, 32.56, 52.64, 114.82, 120.94, 130.74, 135.61, 156.60, 158.89;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9](I)[C:10]([CH3:13])([CH3:12])[CH3:11]>>[CH2:9]([S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])[C:10]([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)I
Name
1p
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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